molecular formula C20H11ClFIN2O2 B5083889 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No. B5083889
M. Wt: 492.7 g/mol
InChI Key: BIUJCYPDMHLWAH-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide, also known as CIBF, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a benzoxazole derivative and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is not fully understood, but it is thought to involve binding to lysosomal membranes and interfering with lysosomal function. This leads to the accumulation of lysosomal contents and ultimately cell death. N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has also been shown to induce autophagy in cells, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been found to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects, N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide in lab experiments is its selectivity for lysosomes, which allows for targeted imaging and study of lysosome-related processes. Additionally, N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is relatively easy to synthesize and has a high purity yield. However, one limitation of using N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is its cytotoxic effects, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide. One area of interest is the development of new fluorescent probes based on the structure of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide for imaging other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide and its potential applications in the treatment of diseases such as cancer and inflammatory disorders. Finally, more studies are needed to evaluate the safety and toxicity of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide in vivo.
In conclusion, N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its selectivity for lysosomes and potential applications in imaging cellular processes make it a valuable tool for studying a variety of diseases and cellular processes. However, its cytotoxic effects and limited understanding of its mechanism of action highlight the need for further research in this area.

Synthesis Methods

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves several steps, including the reaction of 2-chloro-5-iodophenol with 2-aminophenol to form 2-(2-chloro-5-iodophenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-fluorobenzoyl chloride to yield the final product, N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging cellular processes. N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been shown to selectively label lysosomes in live cells, making it a valuable tool for studying lysosome-related diseases such as lysosomal storage disorders. Additionally, N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been used as a tool for studying autophagy, a process by which cells break down and recycle their own components.

properties

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFIN2O2/c21-15-7-5-11(23)9-14(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)13-3-1-2-4-16(13)22/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUJCYPDMHLWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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